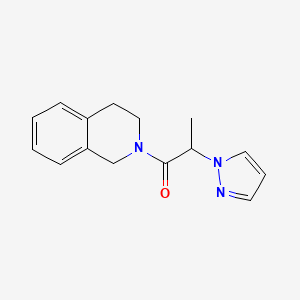
1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one, also known as DPI, is a chemical compound that has been widely used in scientific research due to its unique properties. DPI is a potent inhibitor of protein kinase C (PKC), which is a family of enzymes that play a crucial role in cell signaling and regulation.
Mecanismo De Acción
1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one works by inhibiting the activity of PKC, which is a family of enzymes that play a crucial role in cell signaling and regulation. PKC is involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC, 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one can regulate these processes and modulate cellular functions.
Biochemical and Physiological Effects:
1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the modulation of cellular signaling pathways, and the regulation of gene expression. 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has also been shown to induce apoptosis in cancer cells and to regulate immune cell activation and cytokine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one is its specificity for PKC, which allows for targeted inhibition of this enzyme. 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has also been shown to have low toxicity and minimal side effects in vitro. However, 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has some limitations in lab experiments, including its limited solubility in water and its potential to interact with other cellular enzymes and pathways.
Direcciones Futuras
There are several future directions for the use of 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one in scientific research. One potential application is in the development of novel cancer therapies that target PKC. 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one could also be used to study the role of PKC in other cellular processes, such as inflammation and oxidative stress. Additionally, further research is needed to optimize the synthesis and formulation of 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one for use in lab experiments and potential clinical applications.
In conclusion, 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one is a potent inhibitor of PKC that has been widely used in scientific research. Its specificity for PKC and low toxicity make it a valuable tool for studying cellular signaling and regulation. Further research is needed to fully understand the potential applications of 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one in various fields of research.
Métodos De Síntesis
The synthesis of 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one involves the condensation of 2-pyrazoline and isoquinoline in the presence of a base, followed by a reaction with a ketone. The final product is obtained by purification through recrystallization. This method has been widely used and optimized in various studies.
Aplicaciones Científicas De Investigación
1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been used in various scientific research studies, including cancer research, neurology, and immunology. In cancer research, 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been shown to inhibit the growth and proliferation of cancer cells by targeting PKC. In neurology, 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been used to study the role of PKC in synaptic plasticity, learning, and memory. In immunology, 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been used to investigate the role of PKC in T-cell activation and cytokine production.
Propiedades
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-12(18-9-4-8-16-18)15(19)17-10-7-13-5-2-3-6-14(13)11-17/h2-6,8-9,12H,7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGBEVMIDYQLCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C2C1)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-1-yl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

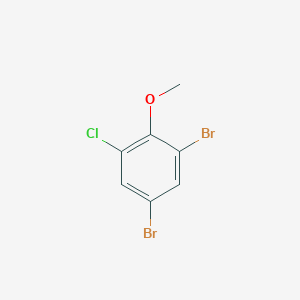
![3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2632752.png)
![[4-[(2-Methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2632756.png)
![6-(2,4-Dimethoxyphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2632757.png)
![octahydro-2H-cyclopenta[b][1,4]oxazepine](/img/structure/B2632758.png)
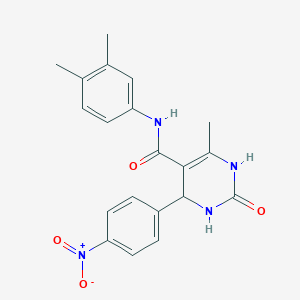
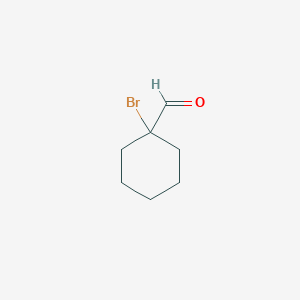
![ethyl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B2632764.png)
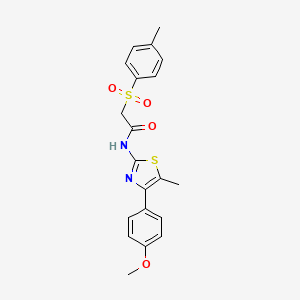

![4-[benzyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2632767.png)
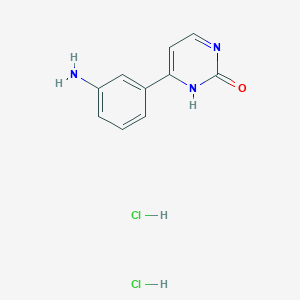
![5-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2632771.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile](/img/structure/B2632772.png)